DSPE-PEG2-mal
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal) is a compound that combines a phospholipid with a polyethylene glycol (PEG) chain terminated with a maleimide group. This compound is widely used in the field of drug delivery and nanomedicine due to its amphiphilic nature, which allows it to form stable micelles and liposomes .
Preparation Methods
The synthesis of DSPE-PEG2-mal typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with a PEG chain that has a maleimide functional group at one end. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, under mild conditions to prevent the degradation of the maleimide group . Industrial production methods often involve large-scale synthesis using similar reaction conditions, followed by purification steps such as dialysis or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
DSPE-PEG2-mal primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups present in cysteine residues of proteins or peptides. This reaction is typically carried out at neutral pH and room temperature . The major product formed from this reaction is a stable thioether bond, which is useful for bioconjugation applications .
Scientific Research Applications
DSPE-PEG2-mal is extensively used in various scientific research applications:
Mechanism of Action
The mechanism of action of DSPE-PEG2-mal involves its ability to form stable micelles and liposomes due to its amphiphilic nature. The hydrophobic DSPE part embeds into lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization . The maleimide group allows for the conjugation of thiol-containing molecules, enabling targeted delivery and controlled release of therapeutic agents .
Comparison with Similar Compounds
DSPE-PEG2-mal is unique due to its combination of a phospholipid, PEG chain, and maleimide group. Similar compounds include:
DSPE-PEG2000: Lacks the maleimide group, used for general PEGylation.
DSPE-PEG5000-Maleimide: Similar structure but with a longer PEG chain, providing different pharmacokinetic properties.
DSPE-PEG2000-Amine: Contains an amine group instead of maleimide, used for different bioconjugation strategies.
This compound stands out due to its specific functional group, which allows for targeted bioconjugation and enhanced stability in drug delivery systems .
Biological Activity
DSPE-PEG2-mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]) is a functionalized phospholipid utilized in drug delivery systems. Its unique structure allows for bioconjugation with various bioactive molecules, enhancing the targeting and efficacy of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its applications in targeted drug delivery, mechanisms of action, and relevant case studies.
Structure and Properties
This compound consists of:
- DSPE : A phospholipid that facilitates membrane fusion and stability.
- PEG (Polyethylene Glycol) : Provides hydrophilicity, improving solubility and circulation time.
- Maleimide Group : Enables specific conjugation to thiol-containing molecules such as peptides and antibodies.
The maleimide functionality is particularly important for creating targeted delivery systems, as it allows for the attachment of ligands that can enhance specificity towards certain cell types.
- Micelle Formation : this compound can form micelles at low concentrations, which are stable and can encapsulate hydrophobic drugs. The critical micelle concentration (CMC) is approximately 10−6M, making it advantageous over other amphiphiles with higher CMCs .
- Evasion of Immune Response : The PEG chains help the micelles evade macrophage uptake, prolonging the circulation time of the encapsulated drugs in the bloodstream .
- Targeted Delivery : By modifying the surface of nanoparticles with targeting ligands through the maleimide group, this compound can facilitate targeted drug delivery to specific tissues or cells. This is particularly useful in cancer therapy where precision is crucial .
1. Cancer Therapy
This compound has been extensively studied for its application in cancer therapeutics. The ability to conjugate with antibodies or peptides allows for enhanced targeting of cancer cells, reducing off-target effects and improving therapeutic outcomes. For instance, immunoliposomes created using this compound have shown increased efficacy against non-Hodgkin’s lymphoma by specifically binding to CD22 antigens .
2. Neurological Applications
Recent studies have explored the use of this compound in delivering drugs across the blood-brain barrier (BBB). For example, a novel micelle system loaded with isoliquiritigenin was modified with angiopep-2 to enhance BBB penetration, demonstrating significantly improved accumulation in brain tissues compared to conventional delivery methods .
Research Findings and Case Studies
Properties
Molecular Formula |
C55H100N3O14P |
---|---|
Molecular Weight |
1058.4 g/mol |
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1 |
InChI Key |
PFHIBVKYIUDMIC-ANFMRNGASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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